Product packaging for 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol(Cat. No.:)

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13246747
M. Wt: 169.18 g/mol
InChI Key: HUVYLMQUVUZECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is a chemical compound of interest in life science and medicinal chemistry research. It features a 3,4-diaminopyridine core, a scaffold recognized for its significant biological activity, further functionalized with a 2-hydroxyethoxy side chain. This structure suggests potential as a valuable intermediate or precursor for synthesizing novel compounds targeting neurological pathways. The 3,4-diaminopyridine moiety is well-established in scientific literature as a potent blocker of voltage-gated potassium (Kv) channels . By binding to these channels on nerve terminals, 3,4-diaminopyridine derivatives prolong the action potential duration, which in turn enhances calcium ion influx and facilitates the exocytotic release of neurotransmitters like acetylcholine . This mechanism is the basis for the clinical use of the related drug 3,4-diaminopyridine (Amifampridine) in conditions like Lambert-Eaton myasthenic syndrome (LEMS) . The introduction of the 2-hydroxyethoxy group in this compound may modulate properties such as solubility, bioavailability, or binding affinity, making it a subject of study for researchers aiming to develop new neuropharmacological tools or therapeutic agents. Its applications extend to basic neuroscience research, where it can be used to probe potassium channel function and synaptic transmission mechanisms. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B13246747 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3,4-diaminopyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H11N3O2/c8-5-1-2-10-7(6(5)9)12-4-3-11/h1-2,11H,3-4,9H2,(H2,8,10)

InChI Key

HUVYLMQUVUZECO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)N)OCCO

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Diaminopyridin 2 Yl Oxy Ethan 1 Ol and Its Precursors

Strategies for the Construction of the 3,4-Diaminopyridine (B372788) Core

The synthesis of 3,4-diaminopyridine (3,4-DAP), a key precursor, has evolved from lengthy, traditional routes to more efficient and environmentally conscious methods.

A significant improvement upon these traditional methods is a more recent three-step synthesis starting from 4-methoxypyridine (B45360). google.com This streamlined process involves:

Nitration of 4-methoxypyridine using fuming nitric acid to yield 4-methoxy-3-nitropyridine. google.com

Amination via reaction with concentrated ammonia (B1221849) water to produce 4-amino-3-nitropyridine (B158700). google.com

Catalytic hydrogenation of the 4-amino-3-nitropyridine intermediate, typically using a palladium-on-carbon (Pd/C) catalyst, to afford the final 3,4-diaminopyridine product. google.comchemicalbook.com

This updated route not only shortens the synthetic sequence but also significantly enhances the total yield to between 55% and 67% and improves the final product purity to over 99.5%. google.com The final reduction step, converting 4-amino-3-nitropyridine to 3,4-diaminopyridine, is particularly efficient, with reported yields as high as 97% for the hydrogenation step alone. chemicalbook.com

Comparison of Major Synthetic Routes to 3,4-Diaminopyridine
ParameterTraditional Route google.comImproved Route google.com
Starting Material4-Hydroxypyridine4-Methoxypyridine
Number of Steps53
Key IntermediatesNitro- and chloro-pyridines4-Methoxy-3-nitropyridine, 4-Amino-3-nitropyridine
Final StepNitro-group reductionCatalytic Hydrogenation (e.g., Pd/C, H₂)
Overall Yield~45%55-67%
Reported Purity97.5%>99.5%

In line with the principles of green chemistry, recent synthetic developments have focused on increasing efficiency and reducing environmental impact. The shift from a five-step to a three-step synthesis of 3,4-DAP is a prime example of this, as it reduces waste, energy consumption, and the number of synthetic operations. google.commdpi.com

A key green improvement in the modern route is the avoidance of hazardous reagents like phosphorus oxychloride or phosphorus pentachloride, which were used in the chlorination step of the older method. google.com These reagents are corrosive and generate significant amounts of acidic waste. Furthermore, the use of catalytic hydrogenation for the final reduction step is environmentally preferable to older methods that used stoichiometric metal reductants like iron or tin, which generate large quantities of metallic waste. google.comorgsyn.org The broader field of pharmaceutical synthesis is increasingly adopting such strategies, including the use of sustainable solvents, solvent-free reaction conditions, and the development of recyclable catalysts to minimize the ecological footprint of chemical manufacturing. mdpi.comresearchgate.net

An alternative strategy for constructing the diaminopyridine core involves the formation of carbon-nitrogen (C-N) bonds using transition metal catalysis. These methods, often based on Buchwald-Hartwig or Ullmann-type cross-coupling reactions, typically start with a dihalogenated pyridine (B92270) and introduce the amino groups sequentially or simultaneously.

Copper-catalyzed amination , a more economical option, has proven effective for the synthesis of aminopyridines. researchgate.net Research has demonstrated that bromopyridine derivatives can be efficiently aminated using inexpensive copper(I) oxide (Cu₂O) as a catalyst with aqueous ammonia as the nitrogen source. lookchem.comresearchgate.net The reaction conditions are relatively mild, and the efficiency can be optimized through the use of specific ligands, such as dimethylethylenediamine (DMEDA), and bases like potassium carbonate. lookchem.com

Palladium-catalyzed amination represents a highly versatile and widely adopted method for C-N bond formation. acs.org This approach allows for the selective amination of polyhalopyridines. dntb.gov.ua The success of these reactions is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. Ligands such as Xantphos, BINAP, and various biarylphosphines (e.g., KPhos) have been developed to facilitate the amination of challenging substrates, including electron-deficient heteroaryl chlorides, with high selectivity and yields. dntb.gov.uanih.govnih.gov

Representative Conditions for Catalytic Amination of Halopyridines
Catalyst SystemMetalTypical LigandAmine SourceBaseSolventRef.
Ullmann-typeCopper (e.g., Cu₂O)DMEDAAqueous NH₃K₂CO₃Ethylene (B1197577) Glycol lookchem.comresearchgate.net
Buchwald-HartwigPalladium (e.g., Pd(dba)₂)BINAP / DavePhosVarious AminestBuONaDioxane nih.gov
Buchwald-HartwigPalladium (e.g., Pd-G3)KPhosAqueous NH₃KOH1,4-Dioxane nih.gov

Alkylation and Etherification Strategies for the Introduction of the 2-Oxyethan-1-ol Moiety at the Pyridine 2-Position

Once the 3,4-diaminopyridine core is obtained, the final step is the introduction of the 2-oxyethan-1-ol side chain via an ether linkage at the C2 position. This is typically achieved through nucleophilic substitution.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comyoutube.com This reactivity is exploited in nucleophilic aromatic substitution (SₙAr) reactions. To facilitate the etherification, a precursor such as 2-chloro-3,4-diaminopyridine is required. The chlorine atom at the C2 position serves as a good leaving group, "activating" the ring for substitution. nih.gov

The reaction would proceed by treating the 2-chloro-3,4-diaminopyridine intermediate with the alkoxide of ethylene glycol. This alkoxide, generated by reacting ethylene glycol with a strong base (e.g., sodium hydride), acts as the nucleophile, displacing the chloride to form the desired ether bond. A critical consideration in this step is the potential for side reactions, as the amino groups at the C3 and C4 positions are also nucleophilic. To ensure selective O-alkylation, the amino groups are typically protected prior to the etherification step, for example, as acetamides or carbamates. The protecting groups are then removed in a final step to yield 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol.

An alternative approach is a Williamson ether synthesis, which would start from a 2-hydroxy-3,4-diaminopyridine precursor (which exists in tautomeric equilibrium with its 2-pyridone form). In this scenario, the hydroxyl group is first deprotonated with a base to form a pyridinolate anion. This anion then acts as a nucleophile, reacting with an electrophile like 2-bromoethanol (B42945) to form the ether linkage.

As with the SₙAr route, selectivity is a paramount challenge. The nucleophilicity of the amino groups must be masked to prevent competitive N-alkylation. Therefore, a protection-deprotection sequence for the 3- and 4-amino groups is essential for achieving the desired O-alkylation product. Another consideration is the difunctional nature of ethylene glycol. To achieve mono-alkylation and introduce the -(CH₂)₂OH group, reagents such as ethylene carbonate or 2-chloroethanol (B45725) can be employed, or a large excess of ethylene glycol can be used to favor the monosubstituted product.

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Detailed research into SNAr reactions on halopyridines provides a framework for enhancing the yield of this critical transformation. tandfonline.comsci-hub.se Key factors for optimization include:

Base: The choice of base is crucial for generating the alkoxide nucleophile from the protected ethylene glycol. While strong bases like sodium hydride (NaH) are effective, other options such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) can be explored to modulate reactivity and solubility. tandfonline.com The stoichiometry of the base must be carefully controlled to ensure complete formation of the nucleophile without promoting side reactions.

Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or THF are commonly used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the substitution. researchgate.net

Temperature: Due to the relatively low reactivity of the electron-rich pyridine substrate, thermal energy is often required to drive the reaction to completion. youtube.com Conventional heating under reflux is a standard approach. However, microwave irradiation has emerged as a powerful technique to accelerate SNAr reactions, often leading to significantly reduced reaction times and improved yields by promoting efficient and uniform heating. tandfonline.com

Catalysis: In some cases, Lewis acid catalysis can be employed to enhance the electrophilicity of the pyridine ring. A Lewis acid, such as zinc nitrate (B79036) (Zn(NO₃)₂), can coordinate to the pyridine nitrogen, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack. sci-hub.se This can allow the reaction to proceed under milder conditions.

A systematic study to optimize the SNAr coupling step could involve varying these parameters, as illustrated in the following hypothetical data table.

EntryBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF65 (Reflux)2435
2NaH (1.1)DMF1001258
3KOtBu (1.2)DMF1001265
4KOtBu (1.2)DMSO120872
5KOtBu (1.2)DMF140 (Microwave)0.585
6K₂CO₃ (2.0) / Zn(NO₃)₂ (0.1)Acetonitrile752475

Advanced Chemical Reactivity and Derivatization Pathways of 2 3,4 Diaminopyridin 2 Yl Oxy Ethan 1 Ol

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is electron-rich due to the presence of two amino groups and an alkoxy group. These electron-donating groups significantly influence the ring's susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Potentials

The electron-donating nature of the amino and alkoxy substituents activates the pyridine ring towards electrophilic aromatic substitution. These reactions are generally directed to the positions ortho and para to the activating groups. However, the pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack, particularly at the C-2 and C-6 positions. In acidic media, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq

Despite this, the strong activation by the amino groups can overcome the deactivating effect of the ring nitrogen, allowing for substitution reactions to occur. The most likely positions for electrophilic attack on the this compound ring system would be C-5, which is ortho to the C-4 amino group and para to the C-2 alkoxy group.

Reaction Type Reagents Potential Products
NitrationHNO₃/H₂SO₄2-[(5-Nitro-3,4-diaminopyridin-2-yl)oxy]ethan-1-ol
HalogenationBr₂/FeBr₃2-[(5-Bromo-3,4-diaminopyridin-2-yl)oxy]ethan-1-ol
SulfonationSO₃/H₂SO₄2-[(3,4-Diamino-2-oxo-1,2-dihydropyridin-5-yl)oxy]ethan-1-ol-5-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃Generally not feasible due to coordination of the catalyst with the pyridine nitrogen.

Nucleophilic Attack at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by electrophiles, including alkylating and acylating agents. This reactivity is a hallmark of pyridine and its derivatives. Nucleophilic substitution reactions on the pyridine ring itself are also possible, particularly at the C-2 and C-4 positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. uoanbar.edu.iqstackexchange.comquora.com The presence of good leaving groups at these positions facilitates such reactions. In the case of this compound, the alkoxy group at C-2 could potentially be displaced by a strong nucleophile, although this would require harsh reaction conditions.

Reactivity of the Amino Functionalities

The two amino groups at the C-3 and C-4 positions are primary aromatic amines, and they exhibit the characteristic reactivity of this functional group. Their nucleophilicity allows them to readily participate in a wide range of reactions.

Condensation Reactions and Schiff Base Formation with Carbonyl Compounds

Primary amines, such as those in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This condensation reaction typically occurs under mild acidic or basic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. sigmaaldrich.comualberta.cajackwestin.com Given the presence of two amino groups, both mono- and di-condensation products can be formed, depending on the stoichiometry of the reactants.

Carbonyl Compound Reaction Conditions Potential Product (Mono-condensation at C-4 amino)
BenzaldehydeMild acid catalyst, reflux2-{[3-Amino-4-(benzylideneamino)pyridin-2-yl]oxy}ethan-1-ol
AcetoneMild acid catalyst2-{[3-Amino-4-(propan-2-ylideneamino)pyridin-2-yl]oxy}ethan-1-ol
4-EthoxybenzaldehydeEthanol (B145695), reflux2-{[3-Amino-4-(4-ethoxybenzylideneamino)pyridin-2-yl]oxy}ethan-1-ol researchgate.net

Acylation and Sulfonylation Reactions of Amines

The amino groups of this compound can be readily acylated with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The relative reactivity of the two amino groups can be influenced by steric and electronic factors. The C-4 amino group is generally more sterically accessible and may react preferentially.

Reagent Base Potential Product (Mono-acylation at C-4 amino)
Acetyl chloridePyridine or TriethylamineN-{3-Amino-2-[(2-hydroxyethyl)oxy]pyridin-4-yl}acetamide
Benzoyl chloridePyridine or TriethylamineN-{3-Amino-2-[(2-hydroxyethyl)oxy]pyridin-4-yl}benzamide
p-Toluenesulfonyl chloridePyridineN-{3-Amino-2-[(2-hydroxyethyl)oxy]pyridin-4-yl}-4-methylbenzenesulfonamide

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazopyridines)

The ortho-diamine functionality (amino groups at C-3 and C-4) is a key structural feature that allows for the construction of fused heterocyclic systems. Reaction with various one-carbon synthons can lead to the formation of imidazo[4,5-c]pyridines. aston.ac.ukresearchgate.net These reactions are valuable for the synthesis of compounds with potential biological activity.

For instance, the condensation of 3,4-diaminopyridine (B372788) with aldehydes can lead to the formation of 2-aryl-1H-imidazo[4,5-c]pyridines through a reductive cyclization process. researchgate.net A variety of reagents can be used to effect this transformation, including formic acid, triethyl orthoformate, and aldehydes in the presence of an oxidizing or reducing agent. The synthesis of imidazo[1,2-a]pyridines can also be achieved through cycloaddition reactions involving 2-aminopyridines. nih.gov

Reagent Reaction Conditions Potential Fused Heterocycle
Formic acidReflux2-(2-Hydroxyethoxy)-3H-imidazo[4,5-c]pyridine
p-MethoxybenzaldehydeEthanol, reflux2-(4-Methoxyphenyl)-2-(2-hydroxyethoxy)-1H-imidazo[4,5-c]pyridine researchgate.net
Triethyl orthoformateReflux2-(2-Hydroxyethoxy)-1H-imidazo[4,5-c]pyridine

Reactivity of the Hydroxyl Group

The chemical behavior of this compound is significantly influenced by its primary hydroxyl (-OH) group. This functional group is a primary site for various derivatization reactions, allowing for the structural modification of the molecule. Its reactivity is typical of a primary alcohol, though potentially modulated by the electronic effects of the adjacent ether oxygen and the diaminopyridine ring.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound is amenable to standard esterification and etherification reactions, which are fundamental transformations for hydroxyl-containing compounds. nih.govnih.gov

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The reaction is typically catalyzed by a strong acid. The general scheme for the esterification of the title compound is as follows:

Reaction with Carboxylic Acids (Fischer Esterification): In the presence of an acid catalyst (e.g., H₂SO₄), the hydroxyl group can react with a carboxylic acid (R-COOH) under heating to yield the corresponding ester and water. The reaction is reversible and requires conditions that favor product formation, such as the removal of water.

Reaction with Acyl Chlorides/Anhydrides: For a more rapid and irreversible reaction, acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) are used, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or R-COOH byproduct.

Etherification: The formation of an ether involves converting the hydroxyl group into an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Williamson Ether Synthesis: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide (R'-X) to produce the corresponding ether. The choice of base and solvent is crucial to ensure efficient deprotonation without competing side reactions.

These derivatization pathways allow for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk.

Oxidation Pathways of the Primary Alcohol Functionality

The primary alcohol group in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.orgchemguide.co.uklibretexts.org This is a critical transformation in synthetic organic chemistry. chemistryviews.org

Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder and more selective oxidizing agents are required. libretexts.org Over-oxidation to the carboxylic acid is a common side reaction if stronger reagents or harsher conditions are used. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. chemistryviews.orgchemguide.co.uk The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further under these conditions. libretexts.org

The selection of the appropriate oxidant is key to achieving the desired transformation. The table below summarizes common reagents used for the oxidation of primary alcohols.

Reagent(s)Product from Primary AlcoholTypical Conditions
Pyridinium chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂
Dess-Martin periodinane (DMP)AldehydeCH₂Cl₂
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)AldehydeLow temperature (-78 °C)
Potassium permanganate (B83412) (KMnO₄)Carboxylic AcidBasic, aqueous, heat
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidAcetone
Sodium or Potassium Dichromate (Na₂Cr₂O₇/K₂Cr₂O₇)Carboxylic AcidAqueous H₂SO₄, heat

This table presents a summary of common oxidizing agents and their expected products when reacting with primary alcohols.

Metal Coordination Chemistry of this compound and its Related Ligands

The diaminopyridine moiety of this compound provides multiple nitrogen donor atoms, making it an excellent scaffold for the construction of metal-coordinating ligands. The pyridine ring nitrogen and the two amino group nitrogens can all participate in binding to metal ions.

Ligand Design Principles for Diaminopyridine Derivatives

Diaminopyridine derivatives are versatile ligands in coordination chemistry due to a combination of favorable electronic and structural features. researchgate.netnih.gov Their design as effective ligands is guided by several key principles.

Chelation: The proximate arrangement of the pyridine nitrogen and the amino groups allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal center. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed by analogous monodentate ligands.

Donor Properties: The nitrogen atoms are effective Lewis bases (electron-pair donors), readily forming coordinate bonds with a wide range of metal ions. pvpcollegepatoda.org The basicity and donor strength can be modulated by substituents on the pyridine ring or the amino groups. acs.org

Steric Tuning: The steric environment around the metal center can be systematically adjusted by introducing bulky substituents on the ligand scaffold. This allows for control over the coordination number and geometry of the metal complex, and can also be used to create specific binding pockets or to influence the reactivity of the coordinated metal.

Structural Rigidity and Flexibility: The pyridine ring provides a rigid backbone, which helps to pre-organize the donor atoms for metal binding. The side chains, such as the oxy-ethanol group in the title compound, can introduce flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. vot.pl

Complexation with Transition Metals and Main Group Elements

Ligands based on the aminopyridine framework have been shown to form stable complexes with a diverse array of transition metals and main group elements. vot.plnih.gov The coordination can occur through various binding modes, primarily involving the nitrogen atoms. pvpcollegepatoda.org

Transition Metal Complexes: Aminopyridine ligands readily coordinate to early and late transition metals, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.egekb.eg The resulting complexes exhibit various geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands. pvpcollegepatoda.orgvot.pl For instance, 2-aminopyridine (B139424) can act as a bidentate ligand, forming complexes that have applications in catalysis and materials science. pvpcollegepatoda.org The specific structure of this compound, with its N,N,N donor set from the diaminopyridine core, suggests it would act as a tridentate ligand, forming highly stable pincer-type complexes.

Main Group Element Complexes: While less common than transition metal complexes, aminopyridine derivatives can also coordinate to main group elements. The Lewis basicity of the nitrogen atoms facilitates interaction with Lewis acidic main group centers.

The coordination of these ligands to metal ions is typically confirmed through techniques such as X-ray crystallography, which provides precise structural information, and spectroscopic methods like IR and UV-Vis, which show characteristic shifts upon complexation. nih.gov

Proton Transfer Complexation Phenomena

In addition to coordination via dative covalent bonds, diaminopyridine derivatives can participate in proton transfer complexation. nih.gov This process involves the transfer of a proton (H⁺) from an acidic molecule (a proton donor) to one of the basic nitrogen atoms of the diaminopyridine ring, resulting in the formation of an ion pair held together by strong hydrogen bonds. nih.govmdpi.com

Recent studies on 3,4-diaminopyridine (3,4-DAP) have demonstrated its ability to form such proton transfer (PT) complexes with acidic phenols. nih.govmdpi.com Experimental and theoretical investigations have shown that a hydrogen bond forms first, followed by the transfer of the proton from the phenol's hydroxyl group to the pyridine ring nitrogen of 3,4-DAP. mdpi.combohrium.comdntb.gov.ua

The formation of these PT complexes can be characterized by several spectroscopic techniques:

FTIR Spectroscopy: A key indicator is the disappearance of the O-H stretching band of the acidic donor and the appearance of a new, broad absorption band corresponding to the N⁺-H stretch in the protonated pyridine ring. mdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra show significant chemical shift changes for the atoms involved in the proton transfer and hydrogen bonding, confirming the formation of the complex. mdpi.com

UV-Vis Spectroscopy: The formation of the complex often leads to the appearance of a new charge-transfer band in the electronic absorption spectrum. mdpi.com

This phenomenon highlights an alternative mode of intermolecular interaction for diaminopyridine-containing molecules, expanding their potential applications in supramolecular chemistry and materials science.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 3,4 Diaminopyridin 2 Yl Oxy Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the protons of the two amino groups (-NH₂), the methylene protons of the ethoxy chain (-O-CH₂-CH₂-OH), and the hydroxyl proton (-OH). The chemical shift (δ) of these protons, reported in parts per million (ppm), is indicative of their local electronic environment. The integration of the peaks corresponds to the relative number of protons for each signal, while the splitting pattern (multiplicity), arising from spin-spin coupling, reveals the number of adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. mdpi.com Each unique carbon atom produces a distinct peak, providing a count of the carbons in the structure. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org For this compound, characteristic signals would be observed for the five carbons of the diaminopyridine ring and the two carbons of the hydroxyethoxy side chain. The carbon attached to the oxygen atom (C-2 of the pyridine ring) and the carbons of the ethoxy group would appear at lower field (higher ppm values) due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-57.0 - 8.0120 - 140
Pyridine H-66.0 - 7.5100 - 120
3-NH₂4.0 - 6.0N/A
4-NH₂4.0 - 6.0N/A
O-CH₂3.5 - 4.560 - 75
CH₂-OH3.0 - 4.055 - 65
OH2.0 - 5.0N/A
Pyridine C-2N/A155 - 165
Pyridine C-3N/A140 - 150
Pyridine C-4N/A145 - 155

Note: These are generalized predicted ranges. Actual values depend on the solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. researchgate.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the -CH₂-CH₂- fragment in the side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. mdpi.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing definitive C-H attachments. uobasrah.edu.iq

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. miamioh.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For instance, it can show correlations from the O-CH₂ protons to the C-2 carbon of the pyridine ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and the three-dimensional conformation of molecules in solution. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. uobasrah.edu.iq When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key functional groups:

O-H Stretch : A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch : One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amino (-NH₂) groups.

C-H Stretch : Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=C and C=N Stretch : Absorptions in the 1450-1650 cm⁻¹ region, indicative of the pyridine ring.

C-O Stretch : A strong band in the 1050-1250 cm⁻¹ region, corresponding to the ether and alcohol C-O bonds.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
Primary AmineN-H stretch3300-3500 (sharp, often two bands)
Aromatic C-HC-H stretch3010-3100
Aliphatic C-HC-H stretch2850-2960
Pyridine RingC=C, C=N stretch1450-1650
Ether/AlcoholC-O stretch1050-1250 (strong)

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is a highly sensitive method that provides the molecular weight of a compound and, through fragmentation analysis, can offer significant structural information.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govbiosynth.com This precision allows for the determination of the exact molecular formula of a compound. nih.gov For this compound (C₇H₁₁N₃O₂), the theoretical monoisotopic mass can be calculated. HRMS analysis would provide an experimental mass that closely matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process not only ionizes the molecule to form a molecular ion (M⁺·) but also causes extensive fragmentation. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is often unique to a specific molecular structure and can be interpreted to deduce the connectivity of atoms.

For this compound, key fragmentation pathways could include:

Cleavage of the C-C bond in the side chain, leading to the loss of a ·CH₂OH radical.

Alpha-cleavage adjacent to the ether oxygen.

Fragmentation of the pyridine ring itself.

Analysis of these fragments provides corroborating evidence for the proposed structure. The molecular ion peak confirms the molecular weight, while the fragmentation pattern acts as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and its amino substituents contain π systems and non-bonding (n) electrons, which are responsible for these electronic transitions when they absorb ultraviolet or visible light.

The electronic absorption spectra of Schiff base derivatives are often characterized by multiple bands. researchgate.net In general, the spectra of Schiff bases and their metal complexes show absorption bands that can be assigned to intra-ligand (π → π* and n → π*) and charge transfer transitions. iosrjournals.orgunsri.ac.idresearchgate.net For instance, Schiff bases derived from salicylaldehyde and various amines typically exhibit intense bands in the UV region and less intense bands in the visible region. iosrjournals.org

The expected UV-Vis absorption data for a hypothetical Schiff base derivative of this compound are presented in Table 1. These transitions are influenced by the solvent polarity and the presence of different functional groups, which can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). uomphysics.net

Table 1: Hypothetical UV-Vis Spectral Data for a Schiff Base Derivative of this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol-1·cm-1) Electronic Transition
~250-280 High π → π*
~320-360 Moderate n → π*

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula (C7H11N3O2). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For the parent compound, this compound, the theoretical elemental composition can be calculated as follows:

Molecular Formula: C7H11N3O2

Molecular Weight: 185.19 g/mol

Carbon (C): (7 * 12.01 / 185.19) * 100% = 45.39%

Hydrogen (H): (11 * 1.01 / 185.19) * 100% = 5.99%

Nitrogen (N): (3 * 14.01 / 185.19) * 100% = 22.69%

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for C7H11N3O2

Element Theoretical Percentage (%) Expected Experimental Percentage (%)
Carbon (C) 45.39 45.35 ± 0.4
Hydrogen (H) 5.99 6.02 ± 0.4

The expected experimental values are typically within ±0.4% of the theoretical values for a pure sample.

Advanced Characterization Techniques (e.g., X-ray Diffraction, Mössbauer Spectroscopy for Metal Complexes)

Mössbauer spectroscopy is a highly sensitive technique used to study the properties of specific atomic nuclei, most commonly 57Fe. berkeley.eduresearcher.lifenih.gov When this compound or its Schiff base derivatives are used as ligands to form iron complexes, 57Fe Mössbauer spectroscopy can provide valuable information about the oxidation state, spin state, and coordination environment of the iron center. mdpi.comnih.gov

Key parameters obtained from a Mössbauer spectrum include the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the electron density at the nucleus and can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment.

Table 3: Typical 57Fe Mössbauer Parameters for High-Spin Iron Complexes

Iron State Isomer Shift (δ) (mm/s)a Quadrupole Splitting (ΔEQ) (mm/s)
High-Spin Fe(II) 0.6 - 1.5 1.5 - 3.5
High-Spin Fe(III) 0.2 - 0.6 0.0 - 1.0

a Relative to α-iron at room temperature.

These advanced techniques, in conjunction with UV-Vis spectroscopy and elemental analysis, provide a comprehensive characterization of this compound and its derivatives, ensuring the unambiguous determination of their structure and electronic properties.

Computational and Theoretical Investigations of 2 3,4 Diaminopyridin 2 Yl Oxy Ethan 1 Ol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These computational methods can predict a variety of properties, including molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This would involve predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions and reactive sites. While studies on the parent compound, 3,4-DAP, have utilized DFT to analyze its structure and vibrational spectra, similar detailed analyses for the title compound are not available. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions for molecular properties. For this compound, these methods could be used to obtain benchmark data for its geometry and energy, against which less computationally expensive methods could be compared. Currently, no published studies have applied these high-accuracy methods to this specific molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Analysis of the frontier molecular orbitals is particularly important in this context.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. For instance, in a related compound, 3,4-DAP, DFT calculations have been used to determine the HOMO-LUMO gap. researchgate.net A similar investigation for this compound would be necessary to understand the influence of the 2-oxyethan-1-ol side chain on its electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as no specific data for this compound is available.

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. An NBO analysis of this compound would provide a detailed picture of the Lewis structure, including the localization of electron pairs in bonds and lone pairs. It would also quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is crucial for understanding intramolecular stability and reactivity. This type of analysis would elucidate the electronic interactions between the diaminopyridine ring and the oxyethan-1-ol substituent. However, no NBO analysis for this specific compound has been reported in the literature.

Table 2: Hypothetical NBO Analysis Data This table is for illustrative purposes only, as no specific data for this compound is available.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. Quantum chemical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the analysis of experimental spectra and the structural elucidation of the compound. For this compound, theoretical predictions of its spectra would be highly beneficial for its characterization, but such computational spectroscopic studies have not yet been published.

Based on a comprehensive search of publicly available scientific literature and databases, detailed computational and theoretical investigation data for the compound this compound, as specified in the requested outline, could not be located.

Specifically, dedicated studies containing the following information for this compound were not found:

Vibrational Frequency Calculations (IR, Raman): No published data tables or detailed analyses of calculated infrared and Raman spectra were identified.

NMR Chemical Shift Predictions: Reports containing theoretically predicted NMR chemical shifts for this molecule are not available in the searched sources.

Electronic Transition Predictions (UV-Vis, Time-Dependent DFT): Publicly accessible research detailing the prediction of electronic transitions via methods such as Time-Dependent Density Functional Theory could not be found.

Reaction Mechanism Elucidation: There were no findings on the use of computational modeling to elucidate reaction mechanisms involving this specific compound.

The reference number "" provided in the query outline suggests that such data may exist within a specific publication or private database that is not accessible through public search engines. Without access to this specific source, it is not possible to generate the requested article with the required scientifically accurate data and detailed findings.

Potential Applications of 2 3,4 Diaminopyridin 2 Yl Oxy Ethan 1 Ol in Specialized Chemical Research

Precursor in Organic Synthesis for Advanced Molecular Architectures

The reactivity of the 3,4-diaminopyridine (B372788) moiety, combined with the functional handle of the hydroxyethoxy group, makes 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol a valuable building block in organic synthesis. The adjacent amino groups on the pyridine (B92270) ring are particularly useful for constructing fused heterocyclic systems, while the hydroxyl group allows for further derivatization and incorporation into larger molecular frameworks.

Development of Novel Heterocyclic Scaffolds

The 1,2-diamine functionality on the pyridine ring of this compound is a key feature that enables its use in the synthesis of various fused heterocyclic systems. This arrangement is a common precursor for the formation of five- and six-membered rings fused to the pyridine core.

One of the most prominent applications of 3,4-diaminopyridine is in the synthesis of imidazo[4,5-c]pyridines. mdpi.comsigmaaldrich.com These bicyclic systems are of considerable interest in medicinal chemistry and materials science. The reaction typically involves the condensation of the diaminopyridine with a carboxylic acid or its derivative. mdpi.com For instance, the reaction of 3,4-diaminopyridine with formic acid can yield the parent imidazo[4,5-c]pyridine. mdpi.com By using substituted carboxylic acids, a wide range of functionalized imidazo[4,5-c]pyridines can be accessed. The synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine with sodium bisulfite adducts of corresponding benzaldehydes. nih.gov

The presence of the 2-hydroxyethoxy side chain in this compound offers the potential to create imidazo[4,5-c]pyridine derivatives with a pendant functional group. This hydroxyl group could be used for further chemical modifications, such as esterification or etherification, to tune the solubility, and electronic properties, or to attach the heterocyclic scaffold to other molecules or surfaces.

Furthermore, 3,4-diaminopyridine can be used to synthesize other heterocyclic systems like 2-phenylpyrido[3,4-b]pyrazine (B14409052) through condensation with α-methylsulfinylacetophenone. sigmaaldrich.com This highlights the versatility of the diaminopyridine core in constructing a variety of fused heterocycles.

Below is a table summarizing the types of heterocyclic scaffolds that can be synthesized from 3,4-diaminopyridine precursors.

Heterocyclic ScaffoldReagents for SynthesisReference
Imidazo[4,5-c]pyridinesCarboxylic acids (e.g., formic acid), Aldehydes mdpi.comnih.gov
2-Phenylpyrido[3,4-b]pyrazineα-Methylsulfinylacetophenone sigmaaldrich.com
9-Azajulolidine derivativesAcylation and aza-Morita-Baylis-Hillman reaction precursors sigmaaldrich.com

Synthesis of Polymeric Materials Incorporating Diaminopyridine Units

The bifunctional nature of this compound, with its two amino groups and one hydroxyl group, makes it a promising monomer for the synthesis of novel polymeric materials. The amino groups can participate in polymerization reactions such as polycondensation to form polyamides, polyimides, or polyureas, while the hydroxyl group can be used for post-polymerization modification or to create polyesters and polyethers.

The incorporation of the diaminopyridine unit into a polymer backbone can impart unique properties to the resulting material. The pyridine ring can introduce rigidity and thermal stability, while the amino groups can provide sites for hydrogen bonding, leading to ordered structures and enhanced mechanical properties. Furthermore, the nitrogen atoms in the pyridine ring and the amino groups can act as coordination sites for metal ions, opening up possibilities for the creation of metallopolymers with interesting catalytic or electronic properties.

Research on polyimides containing a pyridine moiety has shown that these materials exhibit excellent thermal stability and good mechanical properties. researchgate.net Similarly, poly(2,6-diaminopyridine) has been synthesized and explored for its electrochemical properties and as a precursor for electrocatalysts. rsc.org While these examples utilize different isomers of diaminopyridine, they demonstrate the potential of incorporating diaminopyridine units into polymers to achieve desirable material characteristics.

The 2-hydroxyethoxy side chain of this compound provides an additional reactive site that can be exploited in polymerization. For instance, it could be used to create cross-linked polymers or to graft side chains onto the main polymer backbone, allowing for fine-tuning of the material's properties.

Building Blocks for Functional Dyes

Functional dyes are molecules that exhibit specific properties in response to external stimuli such as light, heat, or a change in the chemical environment. researchgate.net The diaminopyridine scaffold is a potential building block for such dyes due to its electron-rich nature and the presence of multiple nitrogen atoms that can be part of a chromophoric system.

The amino groups in this compound can act as powerful electron-donating groups, which are often a key component of donor-π-acceptor (D-π-A) dyes. These dyes are widely used in applications such as dye-sensitized solar cells (DSSCs) and non-linear optics. By coupling the diaminopyridine moiety with a suitable electron-accepting group through a π-conjugated bridge, it is possible to design dyes with tailored absorption and emission properties.

Furthermore, the adjacent amino groups can be used to create fused heterocyclic systems that themselves can be chromophoric. For example, imidazo[4,5-c]pyridines, which can be synthesized from 3,4-diaminopyridine, can form the core of fluorescent dyes. The 2-hydroxyethoxy side chain offers a convenient point of attachment for other molecular components or for modifying the solubility of the dye.

Role in Catalysis as a Ligand for Metal Complexes

The nitrogen atoms of the pyridine ring and the two amino groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of aminopyridine ligands to form stable complexes with a wide range of transition metals is well-documented. nih.govnsf.gov These metal complexes can exhibit catalytic activity in various organic transformations.

The 3,4-diaminopyridine moiety can act as a bidentate or tridentate ligand, depending on the coordination mode. The two adjacent amino groups and the pyridine nitrogen can coordinate to a metal center, forming a stable chelate ring. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring or the amino groups.

Metal complexes of aminopyridines have been successfully employed as catalysts in a variety of reactions, including:

Cross-coupling reactions: Palladium(II) complexes with pyridine-based ligands have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov

Polymerization: Iron(II) complexes with amino-pyridine ligands have been used as catalysts for atom transfer radical polymerization (ATRP). nsf.gov

Hydrogenation and Hydrosilylation: Iron and cobalt complexes of diiminopyridine ligands, which are derived from diaminopyridines, are active catalysts for hydrogenation and hydrosilylation reactions. wikipedia.org

The 2-hydroxyethoxy side chain in this compound can also play a role in its coordination chemistry. The hydroxyl group can coordinate to the metal center, potentially leading to the formation of more stable or catalytically active complexes. Alternatively, it can be used to immobilize the metal complex on a solid support, facilitating catalyst recovery and reuse.

The table below provides examples of catalytic applications of metal complexes with aminopyridine-based ligands.

Catalytic ReactionMetalLigand TypeReference
Suzuki-Miyaura CouplingPalladium4-Substituted Pyridines nih.gov
Heck CouplingPalladium4-Substituted Pyridines nih.gov
Atom Transfer Radical PolymerizationIronAmino-pyridines nsf.gov
HydrogenationIron, CobaltDiiminopyridines wikipedia.org
HydrosilylationIron, CobaltDiiminopyridines wikipedia.org

Chemical Sensing and Recognition Systems (General Principle)

Chemical sensors are devices that detect and respond to the presence of a specific chemical species. dntb.gov.ua Molecular recognition is the key principle underlying the function of chemical sensors, where a receptor molecule selectively binds to a target analyte, leading to a measurable signal. documentsdelivered.com The structure of this compound, with its multiple hydrogen bond donors and acceptors and potential metal coordination sites, makes it a promising candidate for the development of chemical sensors.

The diaminopyridine moiety can engage in specific hydrogen bonding interactions. For instance, 2,6-diaminopyridine (B39239) is known to form a triple hydrogen bond with uracil (B121893) derivatives, a recognition motif that has been exploited in sensing applications. nih.gov While the 3,4-diamino substitution pattern in the target molecule does not allow for the same triple hydrogen bonding arrangement, the two amino groups can still participate in multiple hydrogen bonding interactions with complementary guest molecules.

The nitrogen atoms of the pyridine ring and the amino groups can also act as binding sites for metal ions. The binding of a metal ion can lead to a change in the electronic properties of the molecule, which can be detected by spectroscopic methods such as UV-Vis or fluorescence spectroscopy. Schiff bases derived from 3-aminopyridine (B143674) have been shown to be selective chemosensors for Cu(II), Al(III), and Fe(III) ions. nih.gov

Furthermore, the diaminopyridine unit can be incorporated into a polymer matrix to create a molecularly imprinted polymer (MIP). MIPs are synthetic receptors that are created by polymerizing functional monomers around a template molecule. After removal of the template, the polymer contains cavities that are complementary in size and shape to the template, allowing for its selective rebinding. A 2,6-diaminopyridine-imprinted polymer has been successfully used in an electrochemical sensor for the detection of diaminopyridine derivatives in hair dyes. nih.gov

Advanced Materials Science Contributions

The unique properties of pyridine and its derivatives make them valuable components in the design of advanced materials. rsc.org The incorporation of the this compound moiety into materials can lead to enhanced properties and novel functionalities.

The electron-deficient nature of the pyridine ring can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The diaminopyridine unit, with its electron-donating amino groups, can be used to create molecules with tailored electronic properties.

The ability of the diaminopyridine moiety to coordinate with metal ions can be utilized to create metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure that have applications in gas storage, separation, and catalysis. The use of functionalized ligands like this compound can allow for the synthesis of MOFs with specific properties and functionalities.

Furthermore, the incorporation of diaminopyridine units into polymers can lead to materials with improved thermal stability, mechanical strength, and chemical resistance. researchgate.net The 2-hydroxyethoxy side chain provides a handle for further functionalization, allowing for the creation of smart materials that can respond to external stimuli. For example, it could be used to attach photoresponsive or pH-responsive groups to the material.

The functionalization of graphene oxide with diaminopyridine has been shown to produce a material that acts as an effective corrosion inhibitor for mild steel. scispace.com This highlights the potential of diaminopyridine derivatives in the development of protective coatings and other advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.